3-Bromo-3',5'-dimethylbenzophenone
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Overview
Description
3-Bromo-3’,5’-dimethylbenzophenone: is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is also known by its IUPAC name, (3-bromophenyl)-(3,5-dimethylphenyl)methanone . This compound is a member of the benzophenone family, which is characterized by a ketone functional group attached to two aromatic rings. The presence of bromine and methyl groups on the aromatic rings makes this compound unique and influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-bromoacetophenone and 3,5-dimethylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) . The general reaction conditions include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,5’-dimethylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is typically purified by recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-3’,5’-dimethylbenzophenone can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl groups on the aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in ethanol, room temperature
Major Products:
Substitution: Formation of methoxy-substituted benzophenone derivatives
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of secondary alcohol derivatives
Scientific Research Applications
Chemistry: 3-Bromo-3’,5’-dimethylbenzophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medical research, this compound has been investigated as a lead compound for developing anticancer and antibacterial drugs. It has shown potential in clinical trials for the treatment of various cancers and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of photoinitiators for polymerization reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,5’-dimethylbenzophenone in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit the activity of specific enzymes involved in cancer cell proliferation and bacterial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-Bromoacetophenone
- 3,5-Dimethylbenzoyl chloride
- 3-Bromo-4’-methylbenzophenone
Comparison: 3-Bromo-3’,5’-dimethylbenzophenone is unique due to the presence of both bromine and methyl groups on the aromatic rings. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQISVAIVZKRMCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373646 |
Source
|
Record name | 3-Bromo-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-51-2 |
Source
|
Record name | (3-Bromophenyl)(3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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